molecular formula C7H15NaO4S B083196 Heptanal sodium bisulfite CAS No. 13495-04-0

Heptanal sodium bisulfite

Cat. No. B083196
CAS RN: 13495-04-0
M. Wt: 218.25 g/mol
InChI Key: QATUVRLKFKBGMW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Heptanal sodium bisulfite is a chemical compound that is widely used in scientific research. It is a white to off-white crystalline powder that is soluble in water and has a strong odor. Heptanal sodium bisulfite is used in various fields of research, including chemical synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Heptanal sodium bisulfite is used in various scientific research applications. It is commonly used as a reducing agent in chemical synthesis reactions. It is also used in the synthesis of other organic compounds, such as aldehydes and ketones. In biochemistry, heptanal sodium bisulfite is used as a preservative for proteins and enzymes. It is also used as a stabilizer for certain enzymes, such as peroxidases. In pharmacology, heptanal sodium bisulfite is used as a reducing agent for the synthesis of pharmaceuticals.

Mechanism Of Action

The mechanism of action of heptanal sodium bisulfite is related to its reducing properties. It is a strong reducing agent that can donate electrons to other molecules. This property allows heptanal sodium bisulfite to reduce certain functional groups, such as aldehydes and ketones. In biochemistry, heptanal sodium bisulfite can reduce disulfide bonds in proteins, which can lead to denaturation. In pharmacology, heptanal sodium bisulfite can reduce certain functional groups in pharmaceuticals, which can lead to the formation of active metabolites.

Biochemical And Physiological Effects

Heptanal sodium bisulfite has several biochemical and physiological effects. In biochemistry, heptanal sodium bisulfite can denature proteins and enzymes by reducing disulfide bonds. This can lead to a loss of activity and function. In pharmacology, heptanal sodium bisulfite can reduce the potency of certain pharmaceuticals by reducing functional groups. This can lead to a decrease in efficacy. Heptanal sodium bisulfite can also cause irritation and sensitization when it comes into contact with the skin or mucous membranes.

Advantages And Limitations For Lab Experiments

Heptanal sodium bisulfite has several advantages and limitations for lab experiments. One advantage is its strong reducing properties, which make it useful in chemical synthesis reactions. Another advantage is its ability to preserve proteins and enzymes. However, heptanal sodium bisulfite has several limitations. One limitation is its potential to denature proteins and enzymes. Another limitation is its potential to reduce the potency of certain pharmaceuticals. Heptanal sodium bisulfite can also be irritating and sensitizing, which can be a limitation for some experiments.

Future Directions

There are several future directions for the research of heptanal sodium bisulfite. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the exploration of new scientific research applications, such as the use of heptanal sodium bisulfite in nanotechnology. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of heptanal sodium bisulfite. This could lead to the development of new applications and potential therapeutic uses.

Synthesis Methods

Heptanal sodium bisulfite is synthesized by reacting heptanal with sodium bisulfite. The reaction takes place in an aqueous solution and is catalyzed by an acid. The resulting product is then purified by recrystallization. The chemical equation for the synthesis of heptanal sodium bisulfite is as follows:
C7H15CHO + NaHSO3 → C7H15CHOSO3Na + H2O

properties

CAS RN

13495-04-0

Product Name

Heptanal sodium bisulfite

Molecular Formula

C7H15NaO4S

Molecular Weight

218.25 g/mol

IUPAC Name

sodium;1-hydroxyheptane-1-sulfonate

InChI

InChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7(8)12(9,10)11;/h7-8H,2-6H2,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

QATUVRLKFKBGMW-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCC(O)S(=O)(=O)[O-].[Na+]

SMILES

CCCCCCC(O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCC(O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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